molecular formula C21H27ClN6O3 B11400295 7-(2-chloro-5-methoxybenzyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chloro-5-methoxybenzyl)-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11400295
M. Wt: 446.9 g/mol
InChI Key: IXWYCZDCKBWMLR-UHFFFAOYSA-N
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Description

7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-(4-ETHYLPIPERAZIN-1-YL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-(4-ETHYLPIPERAZIN-1-YL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Introduction of the chloromethoxyphenyl group: This step often involves a nucleophilic substitution reaction where a chloromethoxybenzyl halide reacts with the purine core.

    Attachment of the ethylpiperazine moiety: This is typically done through a nucleophilic substitution reaction where the piperazine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-(4-ETHYLPIPERAZIN-1-YL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the purine core, while substitution reactions could introduce various functional groups onto the chloromethoxyphenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-(4-ETHYLPIPERAZIN-1-YL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the purine core. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes involved in purine metabolism.

    Modulating receptor activity: By interacting with purine receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate, with milder stimulant effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.

Uniqueness

7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-(4-ETHYLPIPERAZIN-1-YL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethoxyphenyl and ethylpiperazine groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C21H27ClN6O3

Molecular Weight

446.9 g/mol

IUPAC Name

7-[(2-chloro-5-methoxyphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H27ClN6O3/c1-5-26-8-10-27(11-9-26)20-23-18-17(19(29)25(3)21(30)24(18)2)28(20)13-14-12-15(31-4)6-7-16(14)22/h6-7,12H,5,8-11,13H2,1-4H3

InChI Key

IXWYCZDCKBWMLR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC(=C4)OC)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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